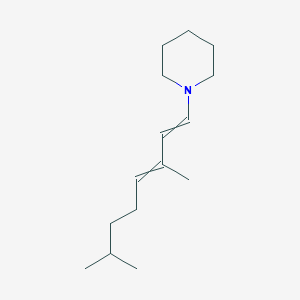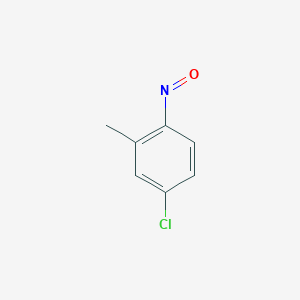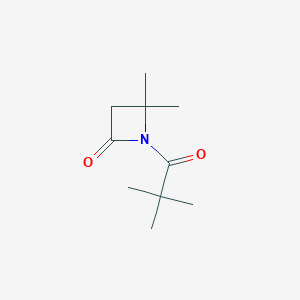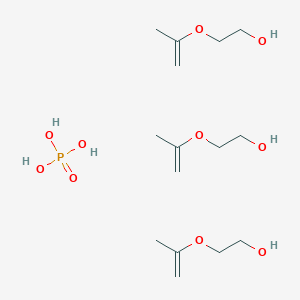
Phosphoric acid;2-prop-1-en-2-yloxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;2-prop-1-en-2-yloxyethanol is a compound that combines the properties of phosphoric acid and 2-prop-1-en-2-yloxyethanol Phosphoric acid is a mineral acid with the chemical formula H₃PO₄, commonly used in various industrial and laboratory applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;2-prop-1-en-2-yloxyethanol typically involves the esterification of phosphoric acid with 2-prop-1-en-2-yloxyethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid under controlled temperature conditions. The reaction is usually carried out in a solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the continuous esterification process where phosphoric acid and 2-prop-1-en-2-yloxyethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;2-prop-1-en-2-yloxyethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester group back to the alcohol and phosphoric acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂).
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: 2-prop-1-en-2-yloxyethanol and phosphoric acid.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid;2-prop-1-en-2-yloxyethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of phosphoric acid;2-prop-1-en-2-yloxyethanol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phosphoric acid and 2-prop-1-en-2-yloxyethanol, which can then participate in further biochemical reactions. The compound can also act as a chelating agent, binding to metal ions and affecting their biological availability.
Comparison with Similar Compounds
Phosphoric acid;2-prop-1-en-2-yloxyethanol can be compared with other similar compounds such as:
Phosphoric acid;2-methoxyethanol: Similar ester but with a methoxy group instead of an allyl group.
Phosphoric acid;2-ethoxyethanol: Similar ester but with an ethoxy group instead of an allyl group.
Phosphoric acid;2-butoxyethanol: Similar ester but with a butoxy group instead of an allyl group.
The uniqueness of this compound lies in its allyl group, which provides additional reactivity and versatility in chemical reactions compared to its analogs.
Properties
CAS No. |
62834-72-4 |
|---|---|
Molecular Formula |
C15H33O10P |
Molecular Weight |
404.39 g/mol |
IUPAC Name |
phosphoric acid;2-prop-1-en-2-yloxyethanol |
InChI |
InChI=1S/3C5H10O2.H3O4P/c3*1-5(2)7-4-3-6;1-5(2,3)4/h3*6H,1,3-4H2,2H3;(H3,1,2,3,4) |
InChI Key |
MPRAUQYTTXWVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)OCCO.CC(=C)OCCO.CC(=C)OCCO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
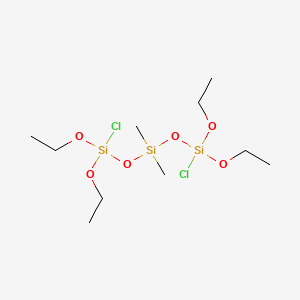
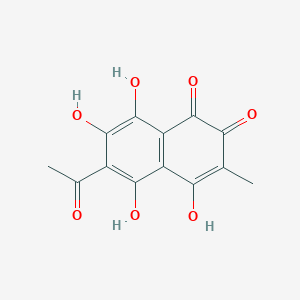

![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
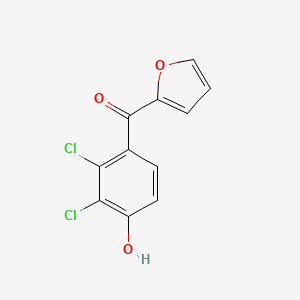
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)

![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)
